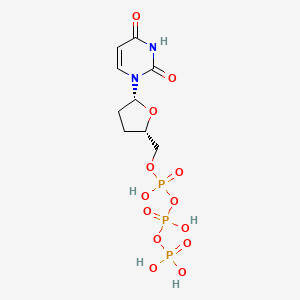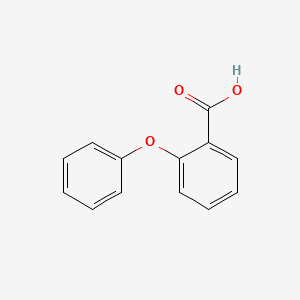
Ambuphylline
Descripción general
Descripción
Synthesis Analysis
The thermal decomposition of Ambuphylline has been explored using thermogravimetry and differential scanning calorimetry, revealing two distinct degradation steps under thermal conditions. The kinetic analysis of its decomposition provides insights into its stability and reactivity, emphasizing the role of temperature in its degradation process (Matos et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its analogs has been elucidated through various methods, including X-ray and NMR studies. These analyses reveal the compound's crystal packing features and hydrogen bonding, contributing to its physical stability and highlighting the importance of molecular design in enhancing its properties (Agostini et al., 1994).
Chemical Reactions and Properties
Research on this compound's chemical properties includes studies on its reactivity in different media. For instance, a theophylline-based copper complex demonstrated activity in the alkyne–azide cycloaddition reaction and Glaser homo-coupling reaction in aqueous media, indicating this compound's potential for diverse chemical applications (Szadkowska et al., 2016).
Physical Properties Analysis
The physical stability of this compound has been a subject of interest, particularly in relation to its crystal form. Studies have shown that cocrystallization can significantly enhance the physical stability of theophylline, a key component of this compound, by modifying its crystal structure. This research suggests potential strategies for improving the physical properties of this compound through crystal engineering (Trask et al., 2006).
Chemical Properties Analysis
The chemical properties of this compound, including its interaction with other molecules and its behavior under various conditions, have been explored. For example, the study on the interaction of aminophylline (a compound related to this compound) with calf thymus DNA provides insights into its molecular interactions and potential implications for its mechanism of action (Khan et al., 2020).
Aplicaciones Científicas De Investigación
Broncodilatador en el Tratamiento del Asma
Ambuphylline es un diurético y un relajante muscular utilizado principalmente como broncodilatador en asociación con otros fármacos para el tratamiento del asma . Ayuda a relajar y abrir las vías respiratorias en los pulmones, lo que facilita la respiración.
Estudios de Descomposición Térmica
La descomposición térmica de this compound se ha estudiado mediante termogravimetría y calorimetría de barrido diferencial . Bajo descomposición térmica, this compound exhibe dos pasos de degradación que están claramente separados . Esta información es crucial para comprender su estabilidad bajo diversas condiciones.
Análisis Cinético
El análisis cinético del primer paso de descomposición de this compound se ha llevado a cabo empleando el método incremental isoconversional para el análisis cinético basado en la regresión de distancia ortogonal . Se evaluaron los parámetros cinéticos de las funciones de temperatura de Arrhenius y Berthelot–Hood .
Control de Calidad en la Fabricación Química
Los estudios cinéticos de la degradación térmica de productos farmacéuticos como this compound se pueden utilizar en el control de calidad para desarrollar procesos de fabricación química seguros . Ayuda a evaluar la estabilidad de las sustancias químicas en diversas condiciones: proceso químico, almacenamiento y transporte .
Caracterización Farmacéutica
El análisis térmico se utiliza de forma rutinaria para la caracterización de fármacos y sustancias de interés farmacéutico como this compound . Se pueden evaluar propiedades como la estabilidad, la compatibilidad, el polimorfismo y las transiciones de fase .
Investigación sobre Compuestos Orgánicos
Se han reportado varios estudios sobre la cinética de descomposición térmica de compuestos orgánicos . Sin embargo, falta información sobre la estabilidad térmica de this compound . Por lo tanto, abre un nuevo campo de investigación para los científicos interesados en compuestos orgánicos.
Mecanismo De Acción
Target of Action
Ambuphylline, also known as bufylline, is a combination of theophylline and aminoisobutanol . The primary targets of this compound are the smooth muscles of the bronchial airways and pulmonary blood vessels . These targets play a crucial role in maintaining the patency of the airways and regulating the blood flow in the lungs.
Mode of Action
This compound acts by releasing theophylline after ingestion . Theophylline, a key component of this compound, relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels . It also reduces airway responsiveness to histamine, methacholine, adenosine, and allergen . This leads to bronchodilation, which is the widening of the air passages, allowing for increased airflow to the lungs.
Biochemical Pathways
Theophylline, the active component of this compound, exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes . By inhibiting PDE III and, to a lesser extent, PDE IV, theophylline increases the levels of cyclic AMP and cyclic GMP within the cells . This leads to relaxation of the smooth muscles in the airways and vasodilation of the pulmonary blood vessels .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, theophylline is released from this compound and is absorbed into the bloodstream . Theophylline is metabolized in the liver via demethylation (CYP 1A2) and hydroxylation (CYP 2E1 and 3A4), forming active metabolites . Theophylline and its metabolites are primarily excreted in the urine .
Result of Action
The primary result of this compound’s action is bronchodilation, which is the relaxation and widening of the bronchial airways . This leads to improved airflow to the lungs, reducing the symptoms of conditions like asthma, chronic bronchitis, and COPD . Additionally, theophylline’s action on the pulmonary blood vessels results in improved blood flow within the lungs .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, factors such as diet, smoking, and concomitant medications can affect the metabolism and clearance of theophylline, thereby influencing its therapeutic effect . Furthermore, genetic variations can also impact the individual’s response to this compound . Therefore, it’s important to consider these factors when prescribing and administering this compound.
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-2-methylpropan-1-ol;1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C4H11NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-4(2,5)3-6/h3H,1-2H3,(H,8,9);6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEIRRUDMPNNSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204880 | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5634-34-4 | |
| Record name | Ambuphylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5634-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ambuphylline [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005634344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13812 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ambuphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, compound with 2-amino-2-methylpropan-1-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBUPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOU5V0B772 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can the study on the kinetics of Ambuphylline decomposition tell us about its stability in various conditions?
A1: While the provided abstract [] doesn't detail the specific conditions used in the study, the research likely explored the decomposition of this compound at various temperatures. The incremental isoconversional method allows researchers to determine the activation energy of decomposition across different degrees of conversion. This data is crucial for understanding how this compound degrades under thermal stress and can inform appropriate storage conditions, formulation strategies, and ultimately, shelf-life estimations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



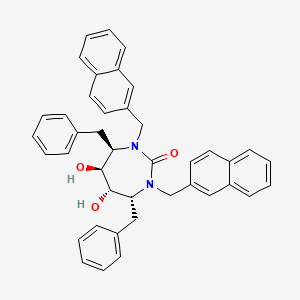
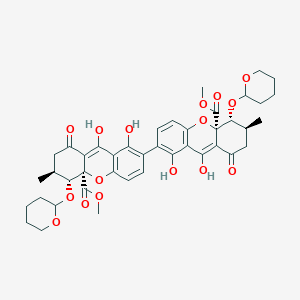

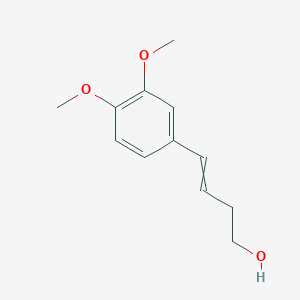
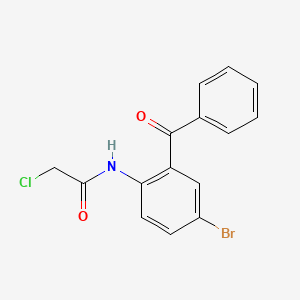

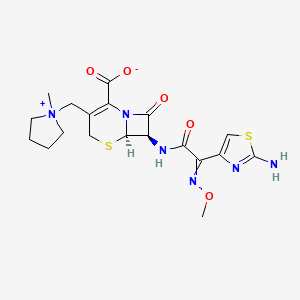


![3-{[Cyclopentyl(phenyl)acetyl]oxy}-8-methyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-8-ium bromide](/img/structure/B1217952.png)
